molecular formula C11H8N4 B578283 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile CAS No. 1255634-62-8

2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile

Cat. No.: B578283
CAS No.: 1255634-62-8
M. Wt: 196.213
InChI Key: SGKPFZGNCGCYNY-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-amino-2-pyridinecarbonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as 5-amino-2-pyridinecarbonitrile and 2-oxo-1,2-dihydropyridine-3-carbonitrile .

Uniqueness

What sets 2-(5-Aminopyridin-3-yl)pyridine-3-carbonitrile apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .

Properties

IUPAC Name

2-(5-aminopyridin-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-8-2-1-3-15-11(8)9-4-10(13)7-14-6-9/h1-4,6-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPFZGNCGCYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CN=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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